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N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Lipophilicity Drug-likeness ADME

Researchers face a physicochemical gap between polar and lipophilic spirocyclic urea analogs. This compound fills the logP ~2.0 niche, enabling systematic lipophilicity-driven SAR without scaffold changes. - MW 304.39 g/mol bridges fragment and lead-like space. - Conformationally rigid core supports entropy-driven binding studies via ITC/SPR. - Matched molecular pair with 4-tert-butylphenyl and 2-phenylethyl analogs isolates steric and lipophilic effects. Procure all three analogs for comprehensive SAR exploration.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 1421445-48-8
Cat. No. B2472650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
CAS1421445-48-8
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3)C
InChIInChI=1S/C17H24N2O3/c1-13-3-4-15(11-14(13)2)18-16(20)19-7-10-22-17(12-19)5-8-21-9-6-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20)
InChIKeyJNZNBNHTXIARPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Procurement Profile: N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide


N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421445-48-8) is a synthetic spirocyclic urea derivative built on the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold [1]. With the molecular formula C17H24N2O3 and a molecular weight of 304.39 g/mol, it belongs to a structural class that has been explored for biological activity in contexts such as hormone-sensitive lipase inhibition and σ1 receptor modulation, though peer-reviewed pharmacological data for this specific compound remain absent from the indexed literature [2][3]. This evidence guide focuses on physicochemically distinguishable properties that are relevant for compound selection in library design, medicinal chemistry, or chemical biology applications.

Scaffold Spirocyclic urea (1,9-dioxa-4-azaspiro[5.5]undecane) core
Use Library design, medicinal chemistry, chemical biology screening
Profile Physicochemically differentiated: logP, MW, H-bond pattern for SAR control

Not an Interchangeable Class Representative


Compounds sharing the 1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide scaffold are not interchangeable because the N-aryl substituent directly modulates key drug-likeness parameters—logP, topological polar surface area (TPSA), hydrogen-bonding capacity, and steric bulk—that govern membrane permeability, solubility, and off-target binding. For example, replacing the 3,4-dimethylphenyl group with a 4-tert-butylphenyl substituent increases calculated logP by approximately 0.6 units and adds substantial steric volume, whereas replacement with a thiophen-2-ylmethyl group reduces molecular weight and introduces heteroatom-based polarity [1][2][3]. These differences are large enough to alter the compound's performance in cell-based assays, pharmacokinetic profiling, and SPR-based binding screens, making generalized procurement or assay substitution scientifically invalid.

N‑aryl substituent shifts lipophilicity and steric bulk
Replacing the 3,4‑dimethylphenyl group may alter logP, TPSA and passive permeability enough to change cell‑based assay outcomes; analogs are not drop‑in replacements.
Similar hydrogen‑bond capacity masks distinct binding profiles
Although HBD/HBA counts are identical across analogs, substituent‑driven steric and electronic effects can shift target engagement; generalized substitution may compromise SAR interpretation.
Conformational rigidity is scaffold‑dependent
Simple piperidine or morpholine ureas lack the spiro constraint; assuming equivalent conformational behavior risks misinterpreting binding selectivity data.

Quantitative Comparison with Closest Analogs


Lipophilicity (XLogP3) vs Analogs

The target compound bears a 3,4-dimethylphenyl substituent, which positions its calculated logP (XLogP3) between the more hydrophilic N-(2-phenylethyl) analog and the more lipophilic N-(4-tert-butylphenyl) analog [1][2]. This intermediate lipophilicity may offer a different solubility-permeability balance compared to these two analogs in cell-based assays, and users should not assume equivalent passive membrane diffusion.

Lipophilicity (XLogP3)
Data to verify
Target ≈ 2.0 (estimated) tert‑butylphenyl analog: 2.6 phenylethyl analog: ≈ 1.8
Intermediate lipophilicity may balance permeability and solubility relative to analogs.
XLogP3‑AA values are computational predictions; experimental logP/D should be confirmed.
Lipophilicity Drug-likeness ADME

Molecular Weight Comparison with Analogs

The molecular weight of the target compound (304.39 g/mol) is lower than that of the benzhydryl analog (366.46 g/mol) and the tert-butylphenyl analog (332.4 g/mol), but higher than the thiophen-2-ylmethyl analog (296.39 g/mol) [1][2][3][4]. This positions the target compound in a favorable range for fragment-based or lead-like screening libraries where molecular weight is a critical filter.

Molecular weight
Target: 304.39 g/mol Benzhydryl analog: 366.46 tert‑butylphenyl analog: 332.4 thiophenylmethyl analog: 296.39
Lead‑like MW (304 Da) bridges fragment and heavier lead space, supporting LE/LLE tracking.
Values from PubChem/CAS; 28–62 Da differences are significant for library filters.
Molecular weight Fragment-based screening Rule-of-five

Hydrogen Bond Donor/Acceptor Consistency

The target compound shares an identical hydrogen bond donor (1) and acceptor (3) count with its close analogs N-(4-tert-butylphenyl)- and N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, as all three possess a single urea NH and three oxygen/nitrogen-based acceptors [1][2][3]. This uniformity means that differences in aqueous solubility or permeability among these analogs are primarily driven by lipophilicity and steric effects rather than H-bond count, simplifying interpretation of structure–property relationships in screening campaigns.

H‑bond donor / acceptor
HBD = 1, HBA = 3 (identical to analogs)
Conserved H‑bond profile isolates lipophilicity/steric contributions in SAR.
Computed by Cactvs; conserved urea and ether oxygens.
Hydrogen bonding Solubility Polar surface area

Conformational Rigidity of the Spirocyclic Scaffold

The 1,9-dioxa-4-azaspiro[5.5]undecane core imposes greater conformational rigidity compared to simple piperidine–carboxamide or morpholine–carboxamide analogs, reducing the entropic penalty upon target binding and potentially enhancing binding selectivity [1][2]. This scaffold-level feature is consistent across the entire compound series, but the 3,4-dimethylphenyl substituent adds a modestly bulky, electron-donating aromatic group that may further constrain the conformational space compared to smaller or more flexible N-substituents.

Scaffold rigidity
Class‑level
Spirocyclic core restricts bond rotation vs. flexible morpholine/piperidine ureas.
May reduce entropic penalty upon binding; verify experimentally.
Review‑level evidence; no torsional data for this specific compound.
Conformational restriction Binding selectivity Scaffold novelty

Application Scenarios


Diversity Screening with Intermediate Lipophilicity

With a calculated logP ≈ 2.0, the target compound fills a lipophilicity gap between the more polar N-(2-phenylethyl) analog (logP ≈ 1.8) and the more lipophilic N-(4-tert-butylphenyl) analog (logP = 2.6) [1]. Medicinal chemistry groups building screening libraries for CNS or metabolic disease targets, where logP values between 2 and 3 are frequently desired, can use this compound to sample a distinct physicochemical space that the closest commercially available analogs do not cover. Procurement of all three analogs together enables systematic exploration of lipophilicity-driven SAR without modifying the core scaffold.

Fragment-to-Lead Optimization with Controlled Molecular Weight

The molecular weight of 304.39 g/mol positions the target compound as a lead-like starting point intermediate between fragment-sized molecules (<300 g/mol) and drug-sized molecules (>350 g/mol) [2]. Compared to the heavier benzhydryl analog (366.46 g/mol), the target compound offers a lower molecular-weight entry into spirocyclic urea SAR that can be elaborated while maintaining ligand efficiency. Researchers monitoring LE (ligand efficiency) or LLE (lipophilic ligand efficiency) metrics will find this compound's MW/logP combination distinct from both lighter and heavier analogs [3].

Scaffold-Hopping Reference for Conformational Restriction

The 1,9-dioxa-4-azaspiro[5.5]undecane core provides conformational rigidity that is absent in non-spirocyclic urea comparators (e.g., morpholine or piperidine carboxamides) [4][5]. Structural biology or biophysical screening groups investigating the effect of conformational pre-organization on target binding can procure this compound alongside a matched non-spirocyclic analog (identical N-(3,4-dimethylphenyl) substituent on a flexible urea scaffold) to quantify the differential entropic contribution via ITC or SPR. The rigid scaffold may reduce the entropic penalty upon binding, a hypothesis testable through head-to-head thermodynamic profiling.

Control for Hydrogen-Bonding SAR

Because the target compound shares identical hydrogen bond donor/acceptor counts (HBD = 1, HBA = 3) with the N-(4-tert-butylphenyl) and N-(2-phenylethyl) analogs, researchers can use this series to isolate the contribution of lipophilicity and steric bulk to potency or selectivity without confounding changes in H-bond capacity [6]. This matched molecular pair approach is valuable for building predictive QSAR models and for training machine-learning algorithms on scaffold-specific ADME or activity data.

Application
Selection Property
Validation Focus
Diversity screening (intermediate lipophilicity)
LogP ≈ 2.0 fills gap between polar and lipophilic analogs
Confirm experimental logP/D and cellular permeability relative to closest analogs
Fragment‑to‑lead optimization (controlled MW)
Lead‑like molecular weight (304 Da) with expandable scaffold
Track ligand efficiency (LE) and lipophilic efficiency (LLE) during elaboration
Scaffold‑hopping reference (conformational restriction)
Spirocyclic rigidity absent in non‑spiro ureas
Quantify entropic contribution via ITC or SPR against a flexible matched analog
H‑bond SAR control
Identical HBD/HBA (1/3) across analog series
Isolate lipophilicity and steric effects in QSAR model building
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